Cinatrin A

Beschreibung

Contextualization of Cinatrin A within Natural Product Chemistry

This compound is a chemical compound that holds significance within the field of natural product chemistry. Natural products, derived from sources such as microorganisms, plants, and marine organisms, are a rich source of structurally diverse and biologically active compounds. These compounds often possess unique chemical scaffolds that are distinct from synthetic molecules, making them valuable subjects for academic investigation. This compound was initially isolated from the fermentation broth of the microorganism Circinotrichum falcatisporum RF-641. nih.govbocsci.com Its discovery places it within the realm of microbial natural products, a category known for yielding compounds with potent pharmacological activities.

Significance of Investigating Natural Products for Bioactive Compounds

The investigation of natural products is a cornerstone of drug discovery and academic research. This significance stems from the evolutionary optimization of these compounds for specific biological interactions within their native environments. Studying natural products like this compound can lead to the identification of novel bioactive molecules with potential therapeutic applications, serve as leads for the synthesis of new drugs, and provide insights into complex biological pathways. publish.csiro.auontosight.ai The unique and often complex structures of natural products also present significant challenges and opportunities in organic synthesis, driving the development of new synthetic methodologies. publish.csiro.auacs.org

Overview of the Cinatrin Family of Chemical Compounds

This compound is a member of a family of related compounds known as cinatrins. This family includes this compound, Cinatrin B, Cinatrin C1, Cinatrin C2, and Cinatrin C3. nih.govbocsci.com These compounds were identified as a novel family of phospholipase A2 (PLA2) inhibitors. nih.govnih.gov Structurally, the cinatrins have been described as novel spiro-gamma-dilactones and gamma-lactones derived from hydroxylated pentadecane-tricarboxylic acids. nih.govbocsci.com Specifically, they are related to alkyl citrate natural products, characterized by a citrate core and an alkyl chain. publish.csiro.au Research has focused on elucidating the structures of these family members using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, as well as chemical transformations. nih.govbocsci.com X-ray crystallographic analysis has been used to confirm the structure and determine the absolute configuration of some members, such as Cinatrin C3. nih.govbocsci.com

The Cinatrin family members exhibit varying degrees of inhibitory activity against PLA2 enzymes from different sources. For instance, Cinatrins A, B, and C3 have been shown to inhibit phospholipase A2 purified from rat platelets in a dose-dependent manner. bocsci.comnih.gov Cinatrin C3 was identified as a potent component with a reported IC50 value of 70 µM and a Ki value of 36 µM, exhibiting noncompetitive inhibition. bocsci.comnih.gov Cinatrins B and C3 also demonstrated inhibitory effects on PLA2 from porcine pancreas and Naja naja venom. bocsci.comnih.gov

Here is a summary of some Cinatrin family members and their sources:

| Compound | Source | Key Activity | PubChem CID |

| This compound | Circinotrichum falcatisporum | Phospholipase A2 inhibitor | 131943 |

| Cinatrin B | Circinotrichum falcatisporum | Phospholipase A2 inhibitor | 71341380 |

| Cinatrin C1 | Circinotrichum falcatisporum | Phospholipase A2 inhibitor | 131945 |

| Cinatrin C2 | Circinotrichum falcatisporum | Phospholipase A2 inhibitor | Not readily available |

| Cinatrin C3 | Circinotrichum falcatisporum | Phospholipase A2 inhibitor | 136266-37-0 citeab.comciteab.com |

Research Objectives for this compound Investigation

Academic research on this compound, as part of the cinatrin family, has pursued several key objectives. A primary objective has been the isolation and structural elucidation of the compound to understand its precise chemical makeup. nih.govbocsci.com This involves using analytical techniques like MS and NMR. Another significant objective has been the investigation of its biological activities, particularly its role as a phospholipase A2 inhibitor. nih.govbocsci.comnih.gov Understanding the mechanism of this inhibition has also been a research focus. bocsci.comnih.gov

Furthermore, the complex molecular architecture of this compound and its family members has made them attractive targets for total synthesis. publish.csiro.auacs.org Research in this area aims to develop efficient and stereoselective synthetic routes to access these compounds, which can confirm their structures and provide material for further biological evaluation. publish.csiro.auacs.orgnih.gov The enantiospecific synthesis of cinatrins, including Cinatrin C1 and C3, has been a notable achievement in this regard. researchgate.netpublish.csiro.au These synthetic efforts also contribute to the broader field of organic chemistry by developing new synthetic methodologies. acs.orgnih.gov

Research objectives also include exploring the potential therapeutic implications of PLA2 inhibition, given the enzyme's role in inflammatory processes. acs.orgnih.gov While the focus remains on academic investigation, the potential for cinatrins as anti-inflammatory agents has been a driving factor in their study. acs.orgnih.govrsc.org

Here is a summary of key research objectives related to this compound and its family:

| Research Objective | Description |

| Isolation and Elucidation | Obtaining the compound from natural sources and determining its structure. |

| Biological Activity Study | Investigating its effects on biological targets, e.g., PLA2 inhibition. nih.gov |

| Mechanism of Action | Understanding how this compound exerts its biological effects. bocsci.comnih.gov |

| Total Synthesis | Developing laboratory methods to construct the molecule. publish.csiro.auacs.orgnih.gov |

| Structure-Activity Relationship | Relating chemical structure to biological activity within the family. |

Eigenschaften

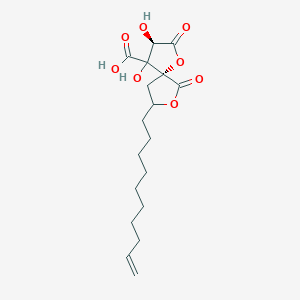

CAS-Nummer |

136266-33-6 |

|---|---|

Molekularformel |

C18H26O8 |

Molekulargewicht |

370.4 g/mol |

IUPAC-Name |

(3R,5R)-8-dec-9-enyl-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid |

InChI |

InChI=1S/C18H26O8/c1-2-3-4-5-6-7-8-9-10-12-11-17(16(23)25-12)18(24,15(21)22)13(19)14(20)26-17/h2,12-13,19,24H,1,3-11H2,(H,21,22)/t12?,13-,17-,18?/m0/s1 |

InChI-Schlüssel |

ZFUPZDZSERSKNA-ZVRZEWSUSA-N |

SMILES |

C=CCCCCCCCCC1CC2(C(=O)O1)C(C(C(=O)O2)O)(C(=O)O)O |

Isomerische SMILES |

C=CCCCCCCCCC1C[C@]2(C(=O)O1)C([C@H](C(=O)O2)O)(C(=O)O)O |

Kanonische SMILES |

C=CCCCCCCCCC1CC2(C(=O)O1)C(C(C(=O)O2)O)(C(=O)O)O |

Synonyme |

cinatrin A |

Herkunft des Produkts |

United States |

Origin and Isolation Methodologies for Cinatrin a

Microbial Source Identification and Taxonomy of Circinotrichum falcatisporum RF-641

The producing microorganism of cinatrin A is the strain RF-641 of Circinotrichum falcatisporum. bocsci.comnih.govresearchgate.netacs.org This fungus was found on the leaves of the Indian rubber plant (Ficus elastica). acs.org Circinotrichum is a genus of setose hyphomycetes. nih.gov The taxonomy of Circinotrichum, along with related genera, has been subject to changes over time, although Circinotrichum is the older genus. nih.gov

Fermentation Broth Cultivation and Extraction Techniques

Cinatrins are obtained from the fermentation broth of Circinotrichum falcatisporum RF-641. bocsci.comnih.govresearchgate.net Fermentation is a common process in the production of microbial metabolites, where microorganisms are cultured in a suitable medium to produce target compounds. ub.ac.id After fermentation, the desired products, such as this compound, are extracted from the complex broth, which contains the microbial cells and metabolic byproducts. ub.ac.idnih.govgoogle.com While specific details of the fermentation conditions for Circinotrichum falcatisporum RF-641 and the initial extraction solvent for this compound are not extensively detailed in the provided snippets, extraction is a standard technique used to liberate products from microbial cultures or fermentation broths using solvents. ub.ac.idnih.govgoogle.com

Chromatographic Separation and Purification Strategies

Following extraction, chromatographic methods are employed to separate and purify this compound from other components in the extract. The cinatrins were isolated as a complex using column chromatographies on Diaion HP-20 and silica gel. researchgate.net Subsequently, they were separated by High-Performance Liquid Chromatography (HPLC). researchgate.net Chromatography is a crucial technique in natural product isolation, allowing for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. taylorandfrancis.comintertek.com Various types of chromatography, including column chromatography and HPLC, are commonly used for the purification of natural products from complex mixtures. researchgate.nettaylorandfrancis.comintertek.com

Isolate Characterization and Purity Assessment

The structures of the cinatrins, including this compound, were elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) studies. bocsci.comnih.govresearchgate.net Chemical transformations were also utilized in the structural elucidation process. bocsci.comnih.govresearchgate.net Structural elucidation involves determining the chemical structure of a compound, typically using analytical techniques like NMR, MS, UV, and IR spectroscopy, as well as elemental analysis. taylorandfrancis.comintertek.comsemanticscholar.org These techniques provide information about the molecular weight, elemental composition, and the arrangement of atoms within the molecule. taylorandfrancis.comintertek.com Purity assessment is typically performed using analytical techniques like HPLC to ensure the isolated compound is free from contaminants. researchgate.net

Advanced Structural Elucidation of Cinatrin a

Spectroscopic Analysis for Molecular Architecture Determination

The structural determination of Cinatrin A, like other complex natural products, relies heavily on the comprehensive analysis of data obtained from various spectroscopic methods. nih.govclariant.commicrocombichem.comhyphadiscovery.com These techniques provide complementary information that, when combined, allows for the de novo determination of the molecular structure. The primary spectroscopic methods employed in the elucidation of this compound included Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon-13 (¹³C). microcombichem.comemerypharma.comucl.ac.uk The chemical shifts, splitting patterns, and integration of signals in NMR spectra provide detailed insights into the chemical environment and connectivity of atoms within a molecule. emerypharma.comucl.ac.ukchemistrysteps.com The structure elucidation of cinatrins, including this compound, was significantly advanced through extensive NMR studies. nih.gov

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their electronic environment (indicated by chemical shift), and their connectivity to neighboring protons (revealed by splitting patterns or multiplicity). microcombichem.comemerypharma.comchemistrysteps.comchemicalbook.com Analysis of the ¹H NMR spectrum of this compound would yield characteristic signals corresponding to protons attached to carbon atoms in different functional groups and structural environments within the spiro-gamma-dilactone framework and the attached alkyl chain. The chemical shifts and coupling constants observed in the ¹H NMR spectrum are critical for assigning specific protons to their positions in the molecule and determining the local molecular fragments. emerypharma.comchemistrysteps.com

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. microcombichem.comucl.ac.ukhmdb.cahmdb.ca The chemical shifts of ¹³C signals are particularly sensitive to the hybridization state and the presence of electronegative atoms or functional groups nearby. ucl.ac.uk In the case of this compound, the ¹³C NMR spectrum would show signals for each unique carbon atom, including those in the lactone rings, the spiro center, and the long aliphatic chain. nih.gov Analysis of the ¹³C NMR data, often in conjunction with ¹H NMR data, is essential for mapping the carbon framework and identifying different types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl). mdpi.comnih.gov

While one-dimensional NMR spectra (¹H and ¹³C NMR) provide valuable information, two-dimensional (2D) NMR techniques are indispensable for establishing correlations between nuclei and confirming connectivity, especially in complex molecules like this compound. hyphadiscovery.comemerypharma.comlibretexts.orghmdb.caunt.edu Common 2D NMR experiments used in structure elucidation include:

Correlation Spectroscopy (COSY): Shows correlations between protons that are coupled to each other through bonds. emerypharma.comlibretexts.org This helps in identifying spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): Reveals correlations between protons and the carbons to which they are directly attached. hmdb.caunt.edu This experiment is crucial for assigning proton signals to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds. hyphadiscovery.com HMBC correlations are vital for establishing connectivity across quaternary carbons and assembling molecular fragments into the complete structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, regardless of whether they are coupled through bonds. hyphadiscovery.com NOESY correlations are particularly useful for determining the relative stereochemistry of a molecule.

The application of these 2D NMR techniques to this compound would provide a network of correlations that allows for the unambiguous assignment of NMR signals and the confirmation of the proposed structure. nih.gov

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. nih.govclariant.commicrocombichem.comnih.gov MS is a complementary technique to NMR spectroscopy in structure elucidation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool in the structural elucidation of organic compounds as it provides information about the functional groups present within a molecule. By measuring the absorption of infrared radiation at different wavelengths, characteristic vibrations of specific chemical bonds can be identified. wikipedia.org In the case of this compound, IR spectroscopy would be employed to detect the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and C-O bonds, consistent with its structure as a spiro-gamma-dilactone or gamma-lactone with hydroxyl and carboxylic acid functionalities. nih.gov Analysis of the IR spectrum involves identifying absorption bands at specific wavenumbers and correlating them to known functional group vibrations. wikipedia.orgdocbrown.infobruker.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect the presence of chromophores, which are parts of a molecule that absorb light in the UV or visible region of the electromagnetic spectrum. nih.gov These are typically unsaturated systems like double or triple bonds, or aromatic rings. UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, UV-Vis spectroscopy would be used to determine if any such unsaturated systems are present and to characterize their electronic properties. nih.gov The absorption maxima (λmax) and molar absorptivity (ε) values obtained from the UV-Vis spectrum provide insights into the nature and extent of conjugation within the molecule.

Chiroptical Methods for Absolute Stereochemical Assignment

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are crucial for determining the absolute stereochemistry of chiral molecules like this compound, which possesses multiple stereocenters. nih.govresearchgate.netnih.govwikipedia.org These methods probe the differential absorption of left and right circularly polarized light by a chiral substance. nih.govwikipedia.orgphotophysics.com

Circular Dichroism (CD) Spectroscopy Comparative Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry and conformation of chiral molecules. nih.govresearchgate.netnih.govwikipedia.orgharvard.edu A CD spectrum, which plots the difference in absorbance of left and right circularly polarized light against wavelength, provides characteristic signals for chiral chromophores and can be used to determine the absolute configuration of stereocenters. nih.govwikipedia.orgphotophysics.com In the structural elucidation of this compound, comparative analysis of its CD spectrum with those of structurally related compounds with known absolute configurations, or with calculated CD spectra, is a key approach to assign the absolute stereochemistry of its chiral centers. nih.govresearchgate.net This comparative analysis relies on the principle that molecules with similar chromophores and absolute configurations will exhibit similar CD spectral patterns. nih.govresearchgate.net

Chemical Transformations for Structural Confirmation

Chemical transformations play a significant role in structural elucidation by converting the unknown compound into known derivatives or simpler fragments whose structures can be more easily determined. nih.govuzh.ch By designing specific reactions and analyzing the products, researchers can gain insights into the functional groups, connectivity, and stereochemistry of the original molecule. nih.govuzh.ch For this compound, chemical transformations such as hydrolysis, esterification, or degradation reactions can be employed to break down the molecule into smaller, identifiable units or to modify specific functional groups to confirm their presence and position. nih.gov Comparing the spectroscopic data of the transformation products with known compounds helps to build confidence in the proposed structure of this compound. nih.gov

Index of Hydrogen Deficiency (IHD) Calculation in Structural Analysis

The Index of Hydrogen Deficiency (IHD), also known as the degree of unsaturation, is a calculated value that provides information about the total number of rings and pi bonds (double or triple bonds) in a molecule based on its molecular formula. socratic.orgmasterorganicchemistry.comlibretexts.org The IHD is a useful preliminary step in structural analysis as it limits the number of possible structures for a given molecular formula. The formula for calculating IHD for a compound with the molecular formula CcHhNnOoXx (where X represents halogens) is:

IHD = (2c + 2 + n - h - x) / 2 socratic.orgmasterorganicchemistry.comlibretexts.org

For this compound, with the molecular formula C18H26O8 nih.gov, the IHD can be calculated as follows:

IHD = (2 * 18 + 2 + 0 - 26 - 0) / 2 IHD = (36 + 2 - 26) / 2 IHD = (38 - 26) / 2 IHD = 12 / 2 IHD = 6

This calculated IHD of 6 for this compound indicates that the molecule contains a total of six rings and/or pi bonds. This information is essential for proposing plausible structures and evaluating the consistency of spectroscopic data with potential structural candidates during the elucidation process. socratic.orgmasterorganicchemistry.comlibretexts.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 131943 nih.gov |

| Cinatrin C3 | 136266-37-0 (Note: PubChem lists this as a Substance ID, not a Compound ID. A direct Compound ID for Cinatrin C3 was not readily available in the search results, but the Substance ID is associated with the compound.) citeab.com |

Data Tables

Based on the text, a data table for the Index of Hydrogen Deficiency calculation for this compound can be presented:

| Molecular Formula | Number of Carbons (c) | Number of Hydrogens (h) | Number of Nitrogens (n) | Number of Oxygens (o) | Number of Halogens (x) | IHD Calculation | Index of Hydrogen Deficiency (IHD) |

| C18H26O8 | 18 | 26 | 0 | 8 | 0 | (2*18 + 2 + 0 - 26 - 0) / 2 | 6 |

Biosynthetic Pathway Investigations of Cinatrin a

Fungal Biosynthetic Origin from Circinotrichum falcatisporum

Cinatrin A was first isolated in 1992 from the fermentation broth of the filamentous fungus Circinotrichum falcatisporum Pirozynsky, specifically strain RF-641. rsc.orguniprot.orgebi.ac.uk This fungal strain was originally isolated from the living leaves of the India rubber tree (Ficus elastica). csic.esnpatlas.org The isolation and structural elucidation of cinatrins A, B, C1, C2, and C3 from this microorganism established C. falcatisporum as the natural producer of this family of spiro-γ-dilactones and γ-lactones. rsc.orgnih.gov

Proposed Precursor Molecules and Metabolic Intermediates for Spiro-γ-dilactones and γ-lactones

Structural studies of the cinatrins, including this compound, have indicated that they are derived from hydroxylated pentadecanetricarboxylic acids. rsc.orgnih.gov This suggests that the biosynthetic pathway involves the assembly of precursor molecules that contribute a 15-carbon alkyl chain (pentadecane) and a tricarboxylic acid moiety. Cinatrins belong to the broader class of natural products known as alkyl citrates, which share a common citric acid core and an alkyl chain. medchemexpress.comscirp.orgpublish.csiro.au

While the precise metabolic intermediates leading specifically to this compound have not been fully elucidated in the available literature, the structural features of cinatrins suggest a biosynthetic process that likely combines elements of fatty acid or polyketide synthesis for the alkyl chain with a metabolic intermediate related to the tricarboxylic acid cycle, such as citrate or a derivative thereof. Polyketide synthases (PKSs) are enzymes commonly involved in the biosynthesis of fungal secondary metabolites containing alkyl chains, utilizing precursors like acetyl-CoA and malonyl-CoA. uniprot.orgebi.ac.uknih.govnih.govwikipedia.org The formation of the characteristic spiro-γ-dilactone and γ-lactone rings in cinatrins would involve specific cyclization and oxidation steps from the acyclic precursors. rsc.orgnih.gov Chemical synthesis studies of related cinatrins (C1 and C3) have explored methods for forming these lactone structures and introducing stereocenters, providing chemical insights that can inform hypotheses about the enzymatic transformations occurring during biosynthesis. csic.espublish.csiro.aunih.gov

Enzymatic Steps and Catalytic Mechanisms in Cinatrin Biosynthesis

The biosynthesis of cinatrins is catalyzed by a suite of enzymes encoded within a biosynthetic gene cluster (BGC). nih.govmdpi.combiorxiv.org A cryptic alkyl citrate BGC, designated as 'ctr', has been identified in fungi belonging to the Hypoxylaceae family, which includes organisms related to Circinotrichum falcatisporum. nih.gov Studies involving the heterologous expression of this 'ctr' cluster in Aspergillus oryzae, combined with in vitro enzymatic reactions, have been instrumental in elucidating the biosynthetic pathway for related cinatrins, specifically cinatrins C1 and C3. nih.gov

Although the specific enzymatic steps for this compound biosynthesis are not explicitly detailed in the search results, the enzymes encoded by the 'ctr' cluster are expected to perform analogous catalytic functions for the biosynthesis of the entire cinatrin family. These enzymes likely include a polyketide synthase or fatty acid synthase responsible for the assembly of the alkyl chain, along with tailoring enzymes such as hydroxylases to introduce hydroxyl groups, and cyclases or other modifying enzymes to form the spiro-γ-dilactone and γ-lactone rings and establish the specific stereochemistry observed in this compound. nih.govmdpi.combiorxiv.orgnih.gov The precise catalytic mechanisms of these enzymes, particularly those involved in the unique spirocenter formation, are subjects of ongoing research in the field of natural product biosynthesis.

Genetic Basis and Regulation of Biosynthetic Gene Clusters

The biosynthesis of secondary metabolites in fungi is typically governed by genes organized in BGCs. nih.govmdpi.combiorxiv.orgwikipedia.org These clusters contain the genes encoding the core biosynthetic enzymes, tailoring enzymes, transport proteins, and regulatory elements necessary for the production of the specific compound. mdpi.comnih.govsecondarymetabolites.org The identification of the 'ctr' BGC in Hypoxylaceae fungi provides the genetic foundation for understanding cinatrin biosynthesis. nih.gov

The study utilizing heterologous expression of the 'ctr' cluster in Aspergillus oryzae highlights the power of genetic approaches in dissecting fungal biosynthetic pathways. nih.gov By expressing the genes from the cluster in a tractable host organism, researchers can bypass the complexities of working with the native producer and confirm the involvement of the gene cluster in producing the target compounds. The presence of a dedicated BGC implies that the genes involved in cinatrin biosynthesis are likely co-regulated, ensuring that all necessary enzymes and proteins are produced coordinately when environmental signals or developmental cues trigger secondary metabolism. mdpi.comwikipedia.org Further genetic studies, such as gene knockout or overexpression experiments within C. falcatisporum or a heterologous host, could provide more detailed insights into the specific roles of individual genes within the 'ctr' cluster and the regulatory mechanisms controlling this compound production.

Chemical Synthesis and Derivatization Strategies for Cinatrin a

Total Synthesis Approaches for Cinatrin A and Related Cinatrins (e.g., C1, C3, B)

Total synthesis of the cinatrin family, including this compound, C1, C3, and B, has been a subject of interest in organic chemistry. Early total syntheses of cinatrins C1 and C3 were reported, confirming their structures. csic.espublish.csiro.au These initial approaches highlighted the difficulties associated with introducing the correct stereochemistry and managing protecting groups. csic.es

Several total synthesis strategies for cinatrins C1 and C3 have been developed. One early enantiospecific synthesis of (-)-cinatrin C1 and (+)-cinatrin C3 was achieved starting from a D-arabinose derivative. researchgate.net Another synthesis involved a chelation-controlled addition to an α-hydroxyketone to establish the C4 quaternary stereogenic center of Cinatrin C3. csic.es Hydrolysis of the dimethyl ester of Cinatrin C1 with sodium hydroxide yielded a 1:1 mixture of cinatrins C3 and C1. csic.es

More recent strategies have aimed for improved efficiency and yield. A novel total synthesis of (-)-cinatrin C1 featured the stereoselective construction of the highly substituted tetrahydrofuran core using an In(OTf)₃-catalyzed Conia-ene reaction. acs.orgnih.govfigshare.comacs.orgsigmaaldrich.comsemanticscholar.org This was followed by dihydroxylation and concomitant lactonization. acs.orgnih.govfigshare.comacs.org Another approach to cinatrins C1 and C3 utilized a cyclobutene diester intermediate, which underwent a cascade reaction initiated by acid-mediated acetal cleavage. publish.csiro.aupublish.csiro.au Subsequent manipulations, including oxidation, provided access to the cinatrin core. publish.csiro.aupublish.csiro.au

Total synthesis efforts have also been reported for Cinatrin B. uic.eduacs.org An enantiospecific synthesis of (-)-cinatrin B was accomplished starting from a D-arabinose derivative, employing an Ireland-Claisen rearrangement and stereoselective iodolactonization to form the spirolactone system. acs.org

Stereocontrolled Synthesis Methodologies

Stereocontrol is paramount in the synthesis of cinatrins due to the presence of multiple stereogenic centers. Methodologies employed include chelation-controlled additions, stereoselective dihydroxylation, and strategies leveraging the inherent chirality of starting materials like D-arabinose. csic.esresearchgate.netacs.orgnih.govfigshare.comacs.orgacs.org For instance, a chelation-controlled addition of an organometallic reagent to an α-hydroxyketone was crucial for setting the C4 stereocenter in one synthesis of cinatrins C1 and C3. csic.es Stereoselective dihydroxylation played a key role in the formation of the tetrahydrofuran core in a synthesis of (-)-cinatrin C1. acs.orgnih.govfigshare.comacs.org

Key Reaction Design and Mechanistic Insights (e.g., In(OTf)₃-catalyzed Conia-ene reaction)

Key reactions have been designed to construct the core structure and introduce the necessary functionality and stereochemistry. The In(OTf)₃-catalyzed Conia-ene reaction is a notable example utilized in the synthesis of (-)-cinatrin C1. acs.orgnih.govfigshare.comacs.orgsigmaaldrich.comsemanticscholar.org This reaction facilitates the stereoselective construction of the highly substituted tetrahydrofuran core from an oxygen-tethered acetylenic malonic ester. acs.orgnih.govfigshare.comacs.org Mechanistic studies related to In(OTf)₃-catalyzed reactions suggest a process involving carbometalation of an indium enolate with an alkyne. jst.go.jp This type of reaction can proceed with high E-selectivity and without significant racemization. jst.go.jp Other significant reactions include chelation-controlled additions, Ireland-Claisen rearrangements, and various oxidation and functional group interconversion steps. csic.esacs.org

Intermediate Compound Synthesis and Characterization

The synthesis of cinatrins involves the preparation and characterization of various intermediate compounds. For example, in the synthesis of cinatrins C1 and C3 from D-arabinose, specific intermediates derived from this sugar were synthesized. researchgate.net The synthesis of (-)-cinatrin C1 utilizing the In(OTf)₃-catalyzed Conia-ene reaction involved the preparation of an oxygen-tethered acetylenic malonic ester precursor. acs.orgnih.govfigshare.comacs.org Characterization of these intermediates is typically performed using spectroscopic methods such as NMR and mass spectrometry, and in some cases, X-ray analysis has been used to confirm structures and stereochemistry of key intermediates. acs.org

Semisynthesis from Natural Product Precursors

Semisynthesis involves using chemical compounds isolated from natural sources as starting materials to produce novel compounds. wikipedia.orgroutledge.com While the primary focus for cinatrins has been on total synthesis, semisynthesis could potentially offer a more cost-effective route to analogues or modified structures by utilizing readily available natural product precursors. wikipedia.orgroutledge.comnih.gov However, specific details on the semisynthesis of this compound or its direct analogues from identified natural product precursors were not prominently found in the search results, although natural product precursors are widely used in the semisynthesis of other complex molecules. scirp.orgresearchgate.net The isolation of cinatrins from the fermentation broth of Circinotrichum falcatisporum RF-641 suggests that natural isolates could serve as starting points for semisynthetic modifications. csic.es

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues and derivatives are driven by the desire to explore their biological activities and potentially improve their properties. nih.gov This often involves modifying the structure of the natural product to investigate the impact of specific functional groups or structural motifs on activity.

Structure-Activity Relationship (SAR) Focused Derivatization

Structure-Activity Relationship (SAR) studies involve synthesizing a series of compounds with systematic structural variations and evaluating their biological activity to understand how chemical structure influences activity. libretexts.org For this compound and related cinatrins, SAR-focused derivatization would involve modifying different parts of the molecule, such as the alkyl chain, the tetrahydrofuran core, or the carboxylic acid groups, and assessing the resulting compounds' phospholipase A2 inhibitory activity or other relevant biological effects. While the search results mention the biological activity of cinatrins as PLA2 inhibitors publish.csiro.au, detailed information specifically on SAR studies and the synthesis of this compound derivatives guided by SAR was not extensively available within the provided snippets. However, the synthesis of analogues is a common strategy in natural product research to explore SAR. routledge.com

Modifications of Spiro-γ-dilactones and γ-lactones

Spiro-γ-dilactones and γ-lactones are key structural features present in this compound. The synthesis and modification of these lactone systems are areas of active research in organic chemistry oaepublish.comdcu.ienih.govmdpi.com.

Methods for constructing γ-lactones include the oxidative lactonization of alkenoic acids, which can be achieved using metal-free and less toxic conditions compared to traditional methods involving heavy metal oxidants mdpi.com. Another approach involves the transformation of tetrahydrofuran-2-methanols to γ-lactones via oxidative cleavage researchgate.net. This catalytic reaction can proceed at room temperature using a catalytic amount of 2-iodobenzamide and stoichiometric Oxone researchgate.net. Gold-catalyzed allylic functionalization has also been explored for the preparation of γ-butyrolactones mdpi.com.

Specific strategies for the formation of spirolactone systems, relevant to the spiro-γ-dilactone moiety in this compound, have been developed. One approach involves the Ireland−Claisen rearrangement followed by hydrolysis and stereoselective iodolactonization acs.org. This method was utilized in the enantiospecific synthesis of (-)-Cinatrin B, a related compound, to form its spirolactone system acs.org. The stereoselectivity of the rearrangement was found to be controlled by the asymmetry in the allylic alcohol fragment acs.org.

Late-stage modifications of spiro-fused lactone derivatives have also been demonstrated. For example, spirooxindoles containing an α-methylene-γ-lactone moiety have been subjected to late-stage chemical modification through reactions such as ring-opening or oxidation to yield other derivatives oaepublish.com. This suggests that similar strategies could be applied to modify the lactone functionalities within the this compound structure.

Research into the synthesis of monocyclic γ-lactones from vinyl sulfoxonium salts has aimed to introduce new substitution patterns on the γ-lactone ring dcu.ie. Various carboxylic acids and bases have been tested in these reactions to facilitate γ-lactone formation dcu.ie.

Introduction of Novel Functional Groups

The introduction of novel functional groups into a molecule like this compound can be achieved through various chemical modification strategies. General approaches in organic synthesis for introducing functional groups include functional group interconversion (FGI) reactions and reactions that form new carbon-carbon bonds pressbooks.pube-bookshelf.de.

Functional group interconversion involves converting one functional group into another pressbooks.pube-bookshelf.de. This requires familiarity with the reactivity of different functional groups and the reagents that can mediate these transformations e-bookshelf.de.

Reactions that expand the skeletal structure, such as the Grignard reaction, can also introduce new carbon atoms and potentially new functional groups through the formation of new carbon-carbon bonds pressbooks.pub.

While specific examples of introducing novel functional groups directly onto the this compound scaffold were not found, the principles of chemical modification and functional group transformations are broadly applicable researchgate.netresearchgate.netnih.govsynthego.comrsc.org. These strategies can involve modifying existing functional groups or introducing new ones through various reactions, depending on the desired structural changes and the reactivity of the molecule. The proximity of functional groups in a molecule can significantly influence its reactivity and provide unique avenues for chemical transformations uohyd.ac.in.

Mechanistic Studies of Cinatrin A's Biological Activities

Phospholipase A2 (PLA2) Inhibition Mechanisms

Cinatrins, including Cinatrin A, B, and C3, have been identified as inhibitors of phospholipase A2 (PLA2). Studies have shown that these compounds can inhibit PLA2 purified from rat platelets in a dose-dependent manner. nih.gov Cinatrin C3 has been highlighted as a particularly potent component among the cinatrins in inhibiting rat platelet PLA2. nih.gov

Enzyme Kinetics of PLA2 Interaction

Kinetic studies investigating the interaction between cinatrins and PLA2 have been conducted, with a focus on the more potent component, Cinatrin C3. Cinatrin C3 demonstrated noncompetitive inhibition of rat platelet PLA2. nih.gov The inhibition constant (Ki) for Cinatrin C3 against this enzyme was determined to be 36 µM. nih.gov

Noncompetitive Inhibition Profile

The noncompetitive inhibition profile observed for Cinatrin C3 against rat platelet PLA2 suggests that the inhibitor does not compete directly with the substrate for binding at the enzyme's active site. nih.gov This type of inhibition indicates that Cinatrin C3 may bind to a different site on the enzyme, or to the enzyme-substrate complex, thereby reducing the enzyme's catalytic efficiency. nih.gov

Direct Enzyme-Compound Interaction Analysis

The observed inhibition characteristics, particularly the noncompetitive nature and independence from Ca2+ and substrate concentration for Cinatrin C3's inhibition of rat platelet PLA2, suggest that the inhibition may result from a direct interaction between the compound and the enzyme. nih.gov While specific detailed analyses of this direct interaction for this compound are limited in the provided information, the findings for Cinatrin C3 support the concept of a direct molecular interaction as the basis for PLA2 inhibition within the cinatrin family.

Specificity and Selectivity Profiling against PLA2 Isoforms

Beyond rat platelet PLA2, Cinatrins B and C3 have also been shown to inhibit PLA2 from other sources, including porcine pancreas and Naja naja venom. nih.gov This indicates that the inhibitory activity of cinatrins extends to different types or isoforms of PLA2. However, detailed specificity and selectivity profiling across a wide range of PLA2 isoforms for this compound or the other cinatrins is not extensively described in the provided search results. PLA2 enzymes constitute a superfamily with many distinct groups and subgroups, and their functions and substrate selectivities vary depending on the isoform and cellular context.

Molecular Docking and Computational Modeling for Ligand-Target Interactions

Information specifically detailing molecular docking or computational modeling studies for this compound and its interactions with target proteins, such as PLA2 isoforms, was not found in the provided search results. While molecular docking and computational modeling are established techniques used to predict the binding modes and affinities of small molecules with target proteins and understand ligand-target interactions, their application specifically to this compound is not reported in the retrieved literature. citeab.comcsic.es Studies on related compounds or general PLA2 inhibitors utilize these methods to explore interaction mechanisms.

This compound is a chemical compound that has been investigated for its biological activities, particularly its inhibitory effects on phospholipase A2 (PLA2) enzymes. It is part of a family of compounds known as cinatrins (Cinatrins A, B, C1, C2, and C3) isolated from the fermentation broth of the microorganism Circinotrichum falcatisporum RF-641. Inhibition of PLA2 activity is of therapeutic interest due to the enzyme's role in producing inflammatory mediators.

6.4. In Vitro Pharmacological Characterization in Relevant Biological Systems

In vitro studies have characterized the pharmacological effects of cinatrins, including this compound, on phospholipase A2 enzymes from various sources. Cinatrins A, B, and C3 have been shown to inhibit phospholipase A2 purified from rat platelets in a dose-dependent manner. nih.gov Cinatrin C3 demonstrated the highest potency among these, with an IC₅₀ of 70 µM and a Kᵢ value of 36 µM, exhibiting noncompetitive inhibition. nih.gov Cinatrins B and C3 were also found to inhibit phospholipase A2 from porcine pancreas and Naja naja venom. nih.gov The inhibition of rat platelet phospholipase A2 by cinatrin C3 was observed to be independent of both Ca²⁺ and substrate concentration, suggesting a direct interaction with the enzyme. nih.gov

While Cinatrin C3 has been more extensively studied in the available literature regarding its in vitro enzyme inhibition kinetics, this compound is also identified as a PLA2 inhibitor. nih.gov The shared origin and classification within the cinatrin family suggest that this compound likely exerts its biological effects through a similar mechanism of PLA2 inhibition. nih.gov Further detailed in vitro pharmacological characterization specifically on this compound across a broader range of PLA2 subtypes and in various cellular contexts would provide a more comprehensive understanding of its potential therapeutic applications as an anti-inflammatory agent.

In Vitro Inhibition Data for Cinatrins on Phospholipase A2

| Compound | Enzyme Source | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

| This compound | Rat Platelets PLA2 | Data not explicitly available for this compound in provided text | Data not explicitly available for this compound in provided text | Dose-dependent inhibition observed for Cinatrins A, B, and C3 |

| Cinatrin B | Rat Platelets PLA2 | Dose-dependent inhibition observed | Data not explicitly available | Dose-dependent inhibition observed for Cinatrins A, B, and C3 |

| Cinatrin B | Porcine Pancreas PLA2 | Data not explicitly available | Data not explicitly available | Inhibition observed |

| Cinatrin B | Naja naja Venom PLA2 | Data not explicitly available | Data not explicitly available | Inhibition observed |

| Cinatrin C3 | Rat Platelets PLA2 | 70 | 36 | Noncompetitive |

| Cinatrin C3 | Porcine Pancreas PLA2 | Data not explicitly available | Data not explicitly available | Inhibition observed |

| Cinatrin C3 | Naja naja Venom PLA2 | Data not explicitly available | Data not explicitly available | Inhibition observed |

Preclinical Research Applications and Potential in Drug Discovery

Early-Stage Drug Discovery Initiatives Involving Cinatrin A

Early-stage drug discovery initiatives involving compounds like this compound typically focus on identifying and validating biological targets and finding molecules that can modulate these targets. nih.govfishersci.ca The discovery of this compound and its PLA2 inhibitory activity from a microbial screening program represents an initial step in this process. wikipedia.org While the available information highlights the isolation and initial biological characterization of this compound and related cinatrins, detailed public reports on specific, large-scale early-stage drug discovery programs or initiatives solely centered on this compound are limited in the immediate search results. However, the identification of this compound as a natural product with a defined inhibitory activity against a relevant enzyme like PLA2 provides a foundation for potential further exploration in drug discovery pipelines. wikipedia.orgfishersci.ca Academic centers and pharmaceutical companies often pursue such natural product hits for lead identification and optimization. fishersci.cafishersci.ca

In Vitro Biological Efficacy Assessments (e.g., anti-inflammatory potential based on PLA2 inhibition)

In vitro studies are fundamental in preclinical research to assess the biological activity and efficacy of a compound in a controlled laboratory setting, often using purified enzymes or cell lines. lipidmaps.org this compound and other cinatrins have been evaluated for their ability to inhibit PLA2 activity from various sources. wikipedia.orgwikipedia.org

Studies have shown that Cinatrins A, B, and C3 inhibited phospholipase A2 purified from rat platelets in a dose-dependent manner. wikipedia.orgwikipedia.org Among these, Cinatrin C3 was reported as the most potent inhibitor with an IC50 of 70 µM and demonstrated noncompetitive inhibition against rat platelet PLA2. wikipedia.orgwikipedia.org Cinatrins B and C3 also exhibited inhibitory activity against PLA2 from porcine pancreas and Naja naja venom. wikipedia.orgwikipedia.org Cinatrin C2 has been reported to have an IC50 of 800 µM against PLA2. fishersci.ca

The dose-dependent inhibition observed in these in vitro enzymatic assays provides initial evidence of the biological efficacy of cinatrins, including this compound, as PLA2 inhibitors. wikipedia.orgwikipedia.org This inhibitory activity forms the basis for exploring their potential in conditions where elevated PLA2 activity contributes to pathology, such as inflammation. wikipedia.orgnih.gov

While specific IC50 data for this compound across a broad panel of PLA2 enzymes was not extensively detailed in the immediate search results, its inclusion in the family of active cinatrins suggests it possesses similar inhibitory properties. wikipedia.orgwikipedia.org

Here is a summary of available in vitro PLA2 inhibition data for some cinatrins:

| Compound | Source of PLA2 | IC50 (µM) | Inhibition Type | Citation |

| This compound | Rat platelets | Dose-dependent inhibition observed | Not specified | wikipedia.orgwikipedia.org |

| Cinatrin B | Rat platelets | Dose-dependent inhibition observed | Not specified | wikipedia.orgwikipedia.org |

| Cinatrin B | Porcine pancreas | Inhibitory activity observed | Not specified | wikipedia.orgwikipedia.org |

| Cinatrin B | Naja naja venom | Inhibitory activity observed | Not specified | wikipedia.orgwikipedia.org |

| Cinatrin C2 | PLA2 | 800 | Not specified | fishersci.ca |

| Cinatrin C3 | Rat platelets | 70 | Noncompetitive | wikipedia.orgwikipedia.org |

| Cinatrin C3 | Porcine pancreas | Inhibitory activity observed | Not specified | wikipedia.orgwikipedia.org |

| Cinatrin C3 | Naja naja venom | Inhibitory activity observed | Not specified | wikipedia.orgwikipedia.org |

Cell-based assays are crucial for evaluating whether a compound can engage with its target within a living cellular environment and modulate downstream signaling pathways. fishersci.befishersci.cathegoodscentscompany.comlipidmaps.orglipidmaps.org These assays provide insights into a compound's cell permeability and intracellular activity, which are essential for drug development. fishersci.calipidmaps.org

For PLA2 inhibitors like this compound, cell-based assays could involve measuring the release of arachidonic acid or its metabolites (such as prostaglandins and leukotrienes) from cell membranes following stimulation, in the presence and absence of the inhibitor. lipidmaps.org Inhibition of PLA2 activity in cells would lead to a reduction in the levels of these inflammatory mediators, indicating target engagement and modulation of the inflammatory pathway. lipidmaps.org

While the importance of cell-based assays for assessing target engagement and pathway modulation of PLA2 inhibitors is well-established, specific published data detailing the use of such assays specifically for this compound were not prominently found in the search results. Studies on other PLA2 inhibitors, such as manoalide and 7,7-dimethyl-5,8-eicosadienoic acid, have utilized cell-based assays to correlate enzyme inhibition with the reduction of prostaglandin E2 production in cells. lipidmaps.org This highlights the relevance of such approaches for evaluating this compound's activity in a cellular context.

Mechanistic explorations in cellular models aim to understand the precise molecular mechanisms by which a compound exerts its biological effects. lipidmaps.orgfishersci.comfishersci.fi For a PLA2 inhibitor like this compound, this would involve investigating how it interacts with the enzyme, its binding site, and the downstream consequences of this interaction on cellular processes. wikipedia.orgwikipedia.org

Studies on the Cinatrin family have indicated that Cinatrin C3's inhibition of rat platelet PLA2 might result from a direct interaction with the enzyme. wikipedia.orgwikipedia.org Further mechanistic studies in cellular models could delve into how this compound enters cells, its localization, its binding affinity to different PLA2 isoforms within the cellular environment, and its impact on lipid metabolism and inflammatory signaling cascades. lipidmaps.orgfishersci.com Techniques such as cellular thermal shift assays (CETSA) can be used to confirm target engagement in living cells. thegoodscentscompany.comlipidmaps.org

Cell-Based Assays for Target Engagement and Pathway Modulation

In vivo Proof-of-Concept Studies in Relevant Animal Models (focused on mechanistic insights)

In vivo studies using relevant animal models are crucial for evaluating the efficacy of a potential drug candidate in a complex biological system and for gaining mechanistic insights into its effects in a living organism. mims.comuni.luuni.lunih.gov These studies aim to provide proof-of-concept that the compound can produce a desired therapeutic effect in a model of the disease or condition it is intended to treat. uni.luciteab.com

For a PLA2 inhibitor with potential anti-inflammatory properties like this compound, relevant animal models would include models of inflammation or inflammatory diseases. uni.lu In such models, researchers could assess whether this compound administration leads to a reduction in inflammatory markers, a decrease in tissue damage, or an improvement in disease symptoms. uni.lunih.gov Mechanistic insights from in vivo studies could involve analyzing the levels of PLA2 activity in tissues, the production of inflammatory mediators, and the modulation of relevant signaling pathways in the animal model. guidetopharmacology.orguni.luctdbase.org

While animal models are widely used in preclinical research for evaluating anti-inflammatory agents and gaining mechanistic insights, specific published studies detailing in vivo proof-of-concept studies using this compound in relevant animal models, particularly with a focus on mechanistic insights, were not prominently found in the search results. The initial biological activity studies primarily reported in vitro enzyme inhibition. wikipedia.orgwikipedia.org Research on other PLA2 inhibitors has utilized in vivo models to demonstrate anti-inflammatory effects. uni.lu The lack of readily available specific in vivo data for this compound in the search results limits the discussion of its in vivo preclinical applications based solely on this information.

Investigating pathway modulation in animal systems involves examining how a compound affects specific biochemical pathways relevant to the disease process in a living organism. guidetopharmacology.orguni.luctdbase.org For this compound, this would entail studying its impact on the PLA2-mediated inflammatory pathway in animal models. wikipedia.orgnih.gov This could involve measuring the levels of arachidonic acid and its eicosanoid metabolites in tissues or biological fluids from treated animals, as well as assessing the activation status of downstream signaling molecules involved in inflammation. lipidmaps.org

Development of this compound as a Research Tool for PLA2 Studies

Compounds with specific inhibitory activity against enzymes like PLA2 can be valuable research tools for studying the enzyme's function, its role in biological processes, and the consequences of its inhibition. wikidata.org Given this compound's identification as a PLA2 inhibitor, it has the potential to be developed and utilized as a research tool. wikipedia.orgwikipedia.org

As a research tool, this compound could be used by scientists to selectively inhibit PLA2 activity in various in vitro and potentially ex vivo experimental systems to dissect the specific contributions of PLA2 to cellular signaling, lipid metabolism, and inflammatory responses. wikidata.org Its availability as a characterized inhibitor would allow researchers to probe PLA2-dependent pathways and validate the role of this enzyme in different biological contexts. wikidata.org

While the search results confirm this compound's activity against PLA2, specific information detailing its widespread adoption or dedicated development as a standard research tool for PLA2 studies was not explicitly found. However, its properties as a natural product inhibitor of PLA2 make it a potential candidate for such applications within the scientific community studying lipid signaling and inflammation. wikipedia.orgwikipedia.org

Advanced Analytical Methodologies for Cinatrin a Research

Quantitative and Qualitative Analytical Techniques

Quantitative analysis focuses on determining the amount or concentration of a substance, while qualitative analysis aims to identify the substance itself. michiganstateuniversityonline.comfullstory.comscribbr.com Both approaches are fundamental in Cinatrin A research, providing complementary information about its presence and levels in various matrices. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with sensitive detectors, are widely employed for both quantitative and qualitative assessments of compounds. shimadzu.comasianjpr.com

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and essential tool in analytical chemistry for the separation, identification, and quantification of compounds in complex mixtures. asianjpr.comresearchgate.net Developing a robust HPLC method for this compound involves several key steps: method scouting, optimization, robustness testing, and validation. researchgate.netthermofisher.com Critical factors influencing method development include the chemical properties of this compound, the complexity of the sample matrix, the selection of an appropriate stationary phase (column), optimization of the mobile phase composition and flow rate, and the choice of a suitable detector. asianjpr.comresearchgate.netijpsjournal.com The goal is to achieve optimal separation of this compound from other components, ensuring good peak shape, adequate resolution, and reproducible retention times for reliable qualitative and quantitative analysis. researchgate.netijpsjournal.com

Gas Chromatography (GC) Applications

Gas Chromatography is another powerful separation technique applicable to volatile or semi-volatile compounds. While HPLC is typically favored for less volatile and thermally labile compounds like many natural products, GC can be applied to this compound or its derivatives if they possess suitable volatility or can be appropriately derivatized. shimadzu.comyoutube.com GC analysis provides a chromatogram where compounds are separated based on their interaction with the stationary phase and their volatility, resulting in distinct peaks at specific retention times. shimadzu.comyoutube.com Retention time serves as a qualitative indicator, while the peak area or height is proportional to the amount of the compound, enabling quantitative analysis. shimadzu.comyoutube.com GC is often coupled with mass spectrometry for enhanced identification capabilities. shimadzu.com

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry

Ultra-High Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, utilizing smaller particle size columns and higher pressures to achieve faster separations, improved resolution, and increased sensitivity. researchgate.net Coupling UHPLC with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides a highly powerful platform for the analysis of complex samples. researchgate.netnih.govnih.gov UHPLC-MS allows for the separation of this compound from co-eluting compounds and provides detailed mass spectral information for its identification and quantification. researchgate.net The increased sensitivity and speed of UHPLC-MS make it particularly valuable for analyzing samples with low concentrations of this compound or for high-throughput analysis. researchgate.net

Advanced Mass Spectrometry Techniques (e.g., tandem MS, accurate mass measurements)

Mass spectrometry is a fundamental technique for the identification and structural elucidation of chemical compounds based on their mass-to-charge ratio (m/z). wikipedia.org Advanced MS techniques significantly enhance the ability to characterize this compound. Tandem mass spectrometry (MS/MS), or MS², involves multiple stages of mass analysis with fragmentation occurring between stages. wikipedia.orgwikipedia.org This fragmentation provides structural information by breaking the parent ion of this compound into characteristic fragment ions, creating a unique spectral fingerprint that aids in its unambiguous identification. wikipedia.org Accurate mass measurements, typically achieved with high-resolution mass analyzers like time-of-flight (TOF), quadrupole-time-of-flight (Q-TOF), or Orbitrap instruments, determine the exact mass of an ion with high precision. wikipedia.orgchromatographyonline.comwaters.com This accurate mass information is crucial for determining the elemental composition of this compound and its fragments, providing valuable data for confirming its chemical formula and identifying metabolites or related compounds. chromatographyonline.comwaters.comnih.gov

Metabolomics and Chemical Fingerprinting of Producer Organism

Metabolomics is the comprehensive study of the complete set of small-molecule metabolites (the metabolome) within a biological system, such as the organism that produces this compound. wikipedia.orgebi.ac.ukmetabolon.com Analyzing the metabolome of the producer organism can provide insights into the biochemical pathways involved in this compound biosynthesis and identify other related metabolites. wikipedia.orgnih.gov Chemical fingerprinting, in this context, involves generating a characteristic profile of the chemical constituents of the producer organism. chemicalfingerprinting.com This fingerprint, often obtained using techniques like GC-MS or LC-MS, can be used to differentiate strains or growth conditions and correlate chemical profiles with this compound production levels. chemicalfingerprinting.commdpi.com Metabolomics and chemical fingerprinting approaches can help understand the metabolic state of the organism and how it influences the production of this compound. metabolon.com

Isotopic Labeling Strategies for Metabolic Tracing

Isotopic labeling strategies employ stable isotopes, such as Carbon-13 (C), Nitrogen-15 (N), or Deuterium (H), as metabolic tracers to track the fate of specific atoms through biochemical pathways within the producer organism. creative-proteomics.combitesizebio.comnih.gov By introducing a precursor molecule labeled with a stable isotope and analyzing the resulting labeling patterns in this compound and other metabolites using mass spectrometry, researchers can elucidate the biosynthetic route of this compound. creative-proteomics.combitesizebio.combiorxiv.org This technique provides dynamic insights into metabolic fluxes – the rates at which metabolites flow through different pathways – which is essential for understanding and potentially optimizing this compound production. creative-proteomics.comnih.govbiorxiv.org Isotopic labeling experiments, coupled with advanced MS analysis, are powerful for confirming proposed biosynthetic pathways and identifying key enzymatic steps involved in this compound formation. generalmetabolics.com

Computational Analytical Chemistry for Data Interpretation

Computational analytical chemistry employs theoretical methods and computer simulations to analyze and interpret chemical data, predict molecular properties, and gain insights into chemical systems longdom.org. This field is increasingly valuable for studying complex natural products like this compound, a compound identified as a phospholipase A2 inhibitor acs.orgacs.orgsci-hub.se. Computational approaches can complement experimental analytical techniques by providing atomic-level details and predicting properties that are challenging to measure directly longdom.org.

This compound has the PubChem Compound ID (CID) 131943 nih.gov. As a member of the γ-butyrolactone class and a natural product with biological activity, its structural complexity and potential interactions lend themselves to investigation using computational tools nih.govmdpi.com. While specific detailed research findings based on computational analytical chemistry for the direct interpretation of this compound's analytical data were not extensively found in the available literature, studies on structurally related compounds and general applications of computational methods highlight their potential relevance.

For instance, computational studies utilizing methods such as Density Functional Theory (DFT) and molecular dynamics simulations have been applied to analyze the properties and behavior of similar complex molecules, including other γ-butyrolactones and inhibitors nih.govresearchgate.net. These methods can be used to calculate molecular structures, conformations, spectroscopic properties (like ECD or VCD spectra), and understand reaction mechanisms or binding interactions nih.govresearchgate.net. The interpretation of experimental analytical data, such as spectroscopic or chromatographic results, can be significantly aided by comparing them with computationally predicted values nih.gov. Molecular modeling, a related computational technique, is widely used in the study of molecular structures and their interactions, which is pertinent for understanding the behavior of compounds like this compound scifiniti.comnih.govschrodinger.com.

The application of computational analytical chemistry to this compound could involve predicting its various conformers and their relative stabilities, simulating its spectroscopic signatures to assist in structural elucidation, or modeling its interactions with biological targets based on its inhibitory activity nih.govresearchgate.netnih.gov. Such computational data, when correlated with experimental analytical results, can lead to a more comprehensive understanding of this compound's structure, properties, and behavior.

Future Directions and Emerging Research Avenues for Cinatrin a

Exploration of Undiscovered Bioactivities and Therapeutic Targets

Current knowledge primarily links Cinatrin A to PLA2 inhibition. nih.gov However, the complex nature of natural products suggests the potential for a broader spectrum of biological activities. Future research should focus on high-throughput screening against a diverse range of biological targets and cellular pathways to identify previously undiscovered bioactivities. This could involve screening against various enzyme classes, receptors, ion channels, and cellular processes beyond lipid metabolism. Techniques such as phenotypic screening in various cell lines and model organisms could reveal effects on areas like inflammation, immune modulation, or even antimicrobial activities, given that some PLA2 inhibitors have shown such effects. Identifying novel therapeutic targets would involve detailed mechanistic studies to understand how this compound interacts with these newly identified biological entities at a molecular level. This could open doors for its potential application in treating a wider array of diseases where these targets play a crucial role.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly powerful tools in drug discovery and natural product research. mit.educaiml.orgcilip.org.ukaaai.org Their application to this compound research can significantly accelerate progress.

Potential Applications of AI and ML:

Activity Prediction: ML models can be trained on existing data of natural product structures and their bioactivities to predict potential new bioactivities for this compound or its analogs.

Target Identification: AI algorithms can analyze complex biological datasets to suggest potential therapeutic targets that this compound might interact with, even if the interaction is indirect.

Structure-Activity Relationship (SAR) Analysis: ML can help build sophisticated SAR models for this compound, identifying key structural features responsible for its activity and guiding the design of more potent or selective derivatives.

Synthesis Route Prediction: AI can assist in designing efficient and novel synthetic routes for this compound or its analogs, particularly for complex derivatization strategies.

Fermentation Optimization: ML can be used to optimize fermentation parameters for sustainable production, predicting optimal conditions for maximum yield and purity. ugent.be

The integration of AI and ML can streamline the research process, prioritize experiments, and uncover non-obvious relationships within complex biological and chemical data related to this compound.

Sustainable Production Strategies for this compound (e.g., optimized fermentation, synthetic biology)

The sustainable production of natural products like this compound is crucial for their long-term availability and potential therapeutic use. Current production likely involves isolation from natural sources, which can be subject to variability and environmental concerns. Future research should focus on developing more sustainable and scalable production methods.

Sustainable Production Approaches:

Optimized Fermentation: Investigating and optimizing the fermentation process of the producing organism is a key area. This includes optimizing media composition, temperature, pH, aeration, and fermentation time to maximize this compound yield and purity. ugent.beconagen.comnih.gov Techniques like metabolic engineering of the producing strain could enhance biosynthesis pathways.

Synthetic Biology: Utilizing synthetic biology approaches offers a promising route for sustainable production. nih.govresearchgate.netfrontiersin.org This involves engineering heterologous host organisms, such as bacteria, yeast, or plant cells, to produce this compound through reconstituted biosynthetic pathways. This approach can offer better control over production, higher yields, and reduced reliance on the original, potentially slow-growing or environmentally sensitive, producing organism.

Developing efficient and sustainable production methods will be essential for any future clinical or commercial applications of this compound.

Advanced Derivatization for Enhanced Potency, Selectivity, and Bioavailability

Modifying the chemical structure of this compound can lead to improved pharmacological properties. Advanced derivatization strategies are a critical area for future research to enhance its potency, selectivity for specific PLA2 isoforms or other targets, and bioavailability. nih.govnih.gov

Derivatization Strategies:

Structure-Guided Design: Based on detailed structural information of this compound and its interaction with target enzymes (like PLA2), rational design of analogs with modified functional groups can be pursued to enhance binding affinity and specificity.

Combinatorial Chemistry: Synthesizing libraries of this compound derivatives with systematic modifications can allow for high-throughput screening and identification of compounds with improved properties.

Prodrug Design: Developing prodrugs of this compound that have enhanced absorption, distribution, metabolism, and excretion (ADME) properties can improve its bioavailability and therapeutic index.

Targeted Delivery Systems: Exploring the conjugation of this compound to targeting moieties or encapsulating it in nanoparticles can improve its delivery to specific tissues or cells, potentially increasing efficacy and reducing off-target effects.

These advanced derivatization efforts, guided by a deep understanding of structure-activity relationships, are vital for developing this compound-based therapeutics with optimal pharmacological profiles.

Collaborative Research Frameworks for this compound Development and Translational Science

Advancing this compound from basic research to potential clinical applications requires multidisciplinary collaboration. Establishing robust collaborative research frameworks is essential for accelerating its development and facilitating translational science. mhir.orgcase.educase.edunyu.edunih.gov

Key Aspects of Collaborative Frameworks:

Academic-Industry Partnerships: Collaboration between academic research institutions and pharmaceutical or biotechnology companies can combine fundamental research expertise with drug development capabilities.

Interdisciplinary Teams: Bringing together chemists, biologists, pharmacologists, clinicians, and data scientists is crucial for a holistic approach to this compound research.

Data Sharing and Open Science: Establishing platforms for sharing research data and findings can accelerate discovery and avoid duplication of efforts.

Funding Consortia: Forming consortia involving governmental bodies, private foundations, and industry can provide the necessary financial support for large-scale research projects.

Translational Science Initiatives: Engaging with clinical and translational science centers can help bridge the gap between laboratory findings and clinical applications, including study design and patient engagement. mhir.orgcase.educase.edunyu.edunih.gov

Collaborative frameworks can pool resources, expertise, and data, significantly expediting the research and development pathway for this compound and maximizing its potential impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.